molecular formula C11H22O B102399 1-Tert-butyl-4-methoxycyclohexane CAS No. 15876-31-0

1-Tert-butyl-4-methoxycyclohexane

Cat. No.: B102399
CAS No.: 15876-31-0
M. Wt: 170.29 g/mol
InChI Key: XMLDPBGRPWQRBE-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-methoxycyclohexane is a substituted cyclohexane derivative featuring a tert-butyl group (-C(CH₃)₃) at position 1 and a methoxy group (-OCH₃) at position 3. The tert-butyl group is highly sterically demanding, influencing the compound’s conformational preferences, while the methoxy group contributes electron-donating effects via resonance.

Properties

CAS No.

15876-31-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-tert-butyl-4-methoxycyclohexane

InChI

InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3

InChI Key

XMLDPBGRPWQRBE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)OC

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC

Other CAS No.

15876-31-0
74052-93-0

Synonyms

Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-trans-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 1-tert-butyl-4-methoxycyclohexane and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Key Characteristics
This compound C₁₁H₂₂O ~170 (estimated) Methoxy (-OCH₃) Electron-donating group; polar
1-Tert-butyl-4-chlorocyclohexane C₁₀H₁₉Cl 174.71 Chlorine (-Cl) Electron-withdrawing; axial/equatorial isomerism
1-Tert-butyl-4-ethynylcyclohexane C₁₂H₂₀ 164.29 Ethynyl (-C≡CH) sp-hybridized; reactive in coupling
1-(tert-butyl)-4-iodocyclohexane C₁₀H₁₉I 266.17 Iodine (-I) Heavy atom; strong leaving group
4-tert-Butylcyclohexene C₁₀H₁₈ 138.25 Double bond (C=C) Planar ring; reduced steric flexibility

Sources:

Key Observations:
  • Steric Effects : The tert-butyl group dominates conformational preferences. In cis-1-tert-butyl-4-chlorocyclohexane, the tert-butyl adopts an equatorial position to minimize 1,3-diaxial strain, forcing the smaller chlorine substituent into an axial position .
  • Electronic Effects : Methoxy’s electron-donating nature contrasts with chlorine’s electron-withdrawing properties, influencing reactivity in electrophilic substitutions.
  • Molecular Weight : The iodo derivative (266.17 g/mol) is significantly heavier due to iodine’s atomic mass, while the ethynyl derivative (164.29 g/mol) is lighter .

Conformational Stability

  • 1-Tert-butyl-4-chlorocyclohexane : Textbook examples highlight steric-driven conformational isomerism. The tert-butyl group’s equatorial preference stabilizes the trans-diequatorial conformer in trans isomers, while cis isomers exhibit axial-equatorial strain .
  • This compound : The methoxy group’s smaller size compared to tert-butyl may allow for greater conformational flexibility. However, its equatorial preference (due to tert-butyl’s bulk) could polarize the ring’s electron density, affecting reactivity .

Research Findings

  • Chlorodehydroxylation: Studies on 1-methyl-4-t-butylcyclohexanol demonstrate that substituent positioning (e.g., axial chlorine) influences elimination pathways, a principle applicable to methoxy analogs .
  • Synthetic Routes : 1-(tert-butyl)-4-iodocyclohexane has documented synthetic routes involving iodination of precursor cyclohexanes, highlighting methodologies that could extend to methoxy derivatives .

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